1,4,9,9,10,10-Hexachloro-6,7-dimethyl-9,10-dihydroanthracene
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Overview
Description
1,4,9,9,10,10-Hexachloro-6,7-dimethyl-9,10-dihydroanthracene is a chlorinated hydrocarbon compound. It is known for its complex structure and significant chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9,9,10,10-Hexachloro-6,7-dimethyl-9,10-dihydroanthracene typically involves chlorination reactions. The starting material is often a precursor hydrocarbon, which undergoes multiple chlorination steps under controlled conditions to achieve the desired hexachlorinated product. The reaction conditions usually include the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, and the process is carried out under specific temperature and pressure conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized for maximum yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,9,9,10,10-Hexachloro-6,7-dimethyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated products.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated anthraquinones, while reduction can produce partially dechlorinated hydrocarbons.
Scientific Research Applications
1,4,9,9,10,10-Hexachloro-6,7-dimethyl-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying chlorination reactions.
Biology: The compound’s effects on biological systems are studied to understand its potential toxicity and environmental impact.
Medicine: Research is conducted to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of certain polymers and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which 1,4,9,9,10,10-Hexachloro-6,7-dimethyl-9,10-dihydroanthracene exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The pathways involved include oxidative stress and disruption of cellular processes due to the presence of multiple chlorine atoms.
Comparison with Similar Compounds
Similar Compounds
Dieldrin: A chlorinated hydrocarbon with similar structural features and chemical properties.
Endosulfan: Another chlorinated compound used as an insecticide, sharing some chemical reactivity with 1,4,9,9,10,10-Hexachloro-6,7-dimethyl-9,10-dihydroanthracene.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
136559-93-8 |
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Molecular Formula |
C16H10Cl6 |
Molecular Weight |
415.0 g/mol |
IUPAC Name |
1,4,9,9,10,10-hexachloro-6,7-dimethylanthracene |
InChI |
InChI=1S/C16H10Cl6/c1-7-5-9-10(6-8(7)2)16(21,22)14-12(18)4-3-11(17)13(14)15(9,19)20/h3-6H,1-2H3 |
InChI Key |
NMUDBFNWILOOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(C3=C(C=CC(=C3C2(Cl)Cl)Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
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